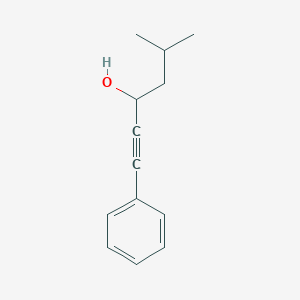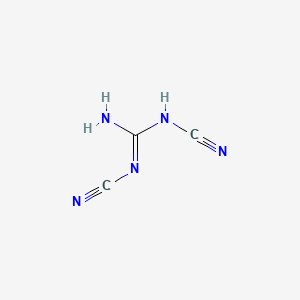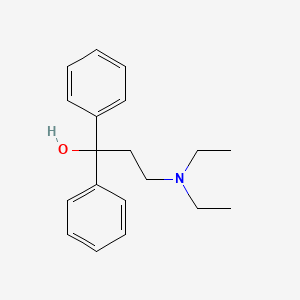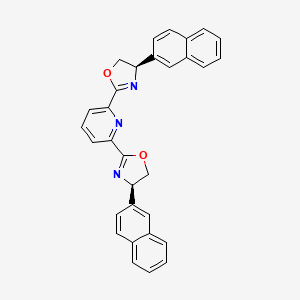![molecular formula C20H14FN3O B14159786 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol CAS No. 799771-81-6](/img/structure/B14159786.png)
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antihypertensive properties . This specific compound has garnered interest due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving o-aminobenzamide and an appropriate aldehyde or ketone.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol undergoes several types of chemical reactions:
Reduction: The quinazoline core can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and function, also targeting tyrosine kinases.
Afatinib: A broader spectrum tyrosine kinase inhibitor.
Uniqueness
4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives .
Properties
CAS No. |
799771-81-6 |
|---|---|
Molecular Formula |
C20H14FN3O |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol |
InChI |
InChI=1S/C20H14FN3O/c21-17-7-3-1-5-15(17)19-23-18-8-4-2-6-16(18)20(24-19)22-13-9-11-14(25)12-10-13/h1-12,25H,(H,22,23,24) |
InChI Key |
MLYMYTBJWXGOSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=C(C=C4)O |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)




![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)



![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
